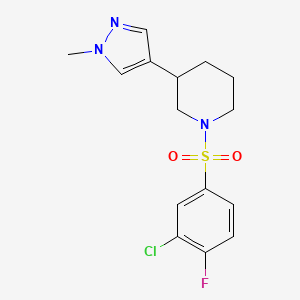

1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Description

The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (hereafter referred to as the "target compound") is a sulfonamide-functionalized piperidine derivative with a 1-methylpyrazole substituent. Its structure comprises:

- A piperidine core (six-membered nitrogen-containing ring).

- A 3-chloro-4-fluorophenylsulfonyl group attached to the piperidine nitrogen (position 1).

- A 1-methyl-1H-pyrazol-4-yl group at position 3 of the piperidine ring.

Molecular Formula: C₁₅H₁₇ClFN₃O₂S

Molecular Weight: ~357.5 g/mol (calculated).

Key Features:

- Halogenated aryl groups (Cl, F) may improve metabolic stability and binding affinity in biological targets.

- The 1-methylpyrazole moiety contributes to π-π stacking and hydrophobic interactions.

Patents and chemical databases highlight its relevance in medicinal chemistry, particularly for conditions like systolic dysfunction and heart failure (e.g., analogs in and ) .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFN3O2S/c1-19-9-12(8-18-19)11-3-2-6-20(10-11)23(21,22)13-4-5-15(17)14(16)7-13/h4-5,7-9,11H,2-3,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKNYPWVUXJOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-fluorophenylsulfonyl chloride intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole under basic conditions to form the sulfonyl-pyrazole derivative. The final step involves the nucleophilic substitution of the sulfonyl-pyrazole derivative with piperidine, yielding the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its effects on biological systems, including its interactions with proteins and nucleic acids.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole and piperidine moieties may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties derived from the provided evidence:

Comparative Analysis

Core Heterocycle Variations

- Piperidine vs. Azetidine: The target compound’s piperidine core (six-membered ring) offers greater conformational flexibility compared to the azetidine (four-membered ring) in . Example: The azetidine derivative (MW 424.3) has dual sulfonyl groups, increasing polarity but possibly reducing membrane permeability compared to the target compound .

Substituent Effects

Sulfonyl Group Variations :

- Replacement of the 3-chloro-4-fluorophenylsulfonyl group with a phenylsulfonyl group (e.g., ZX-AC003526) reduces halogen-mediated interactions but introduces an ester group, which may improve solubility .

- The trifluoromethylpyridine substituent in ’s compound enhances lipophilicity and metabolic resistance due to the CF₃ group .

- Pyrazole Modifications: 1-Methylpyrazole (target compound) vs.

Physicochemical Properties

Melting Points :

Molecular Weight and Bioavailability :

Research Findings and Implications

Therapeutic Potential

Challenges and Opportunities

Biological Activity

1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a pyrazole and a sulfonyl group, which are known to enhance biological activity. The presence of the 3-chloro-4-fluorophenyl moiety is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives incorporating the pyrazole moiety. For instance, compounds similar to this compound have shown promising results against multidrug-resistant (MDR) pathogens.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| 4a | 0.22 | 0.25 | Excellent |

| 5a | 0.30 | 0.35 | Good |

| 7b | 0.20 | 0.22 | Excellent |

| 10 | 0.40 | 0.45 | Moderate |

| 13 | 0.50 | 0.55 | Moderate |

These derivatives exhibited significant inhibition zones, indicating their effectiveness against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro assays revealed IC50 values ranging from to for DNA gyrase and between to for DHFR . These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : By inhibiting critical enzymes such as DNA gyrase and DHFR, the compound disrupts essential bacterial processes.

- Biofilm Disruption : The ability to reduce biofilm formation significantly enhances its potential as an antibacterial agent, particularly against persistent infections .

- Synergistic Effects : When used in combination with existing antibiotics like Ciprofloxacin and Ketoconazole, the compound showed synergistic effects that reduced the MICs of these drugs .

Case Studies

A notable case study involved the evaluation of this compound's derivatives against MDR pathogens in clinical isolates. The study demonstrated that certain derivatives not only inhibited bacterial growth effectively but also displayed low hemolytic activity, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (80–100°C) improve coupling efficiency but require inert atmospheres to prevent decomposition .

- Catalyst Screening : Use of Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–N bond formation, with ligand tuning to reduce byproducts .

- Purity Monitoring : HPLC (≥98% purity) ensures intermediate quality before proceeding .

How can structural contradictions between crystallographic data and computational models be resolved for this compound?

Advanced Research Question

Answer:

Discrepancies often arise from conformational flexibility or crystal-packing effects. A multi-technique approach is recommended:

- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., compare with analogous structures like 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one) .

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to identify low-energy conformers .

- NMR Validation : Compare experimental and NMR shifts with computed spectra (e.g., via Gaussian) to validate stereoelectronic effects .

What methodologies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Basic Research Question

Answer:

Stability Protocols :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 150–200°C range common for sulfonamides) .

- pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. Key Findings :

- Sulfonyl groups enhance thermal stability but are prone to hydrolysis under alkaline conditions .

- Pyrazole rings remain stable in acidic media but may oxidize in the presence of peroxides .

How can researchers address conflicting bioactivity data across different assay platforms?

Advanced Research Question

Answer:

Contradictions may stem from assay specificity or off-target interactions. Mitigation strategies include:

- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to confirm target engagement .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values to differentiate true activity from assay noise .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine) to identify structure-activity trends .

What advanced techniques are recommended for elucidating the compound’s reaction mechanisms?

Advanced Research Question

Answer:

- Isotopic Labeling : Track sulfonate group transfer using -labeled water in hydrolysis studies .

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-limiting steps .

- Computational Modeling : Perform MD simulations (e.g., Amber or GROMACS) to map transition states and intermediates .

How should researchers design experiments to evaluate the compound’s selectivity against related targets?

Basic Research Question

Answer:

- Panel Screening : Test against a broad target panel (e.g., 50+ kinases, GPCRs) to identify off-target effects .

- Structural Analog Comparison : Use compounds like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride to benchmark selectivity .

- SPR/BLI Biosensors : Measure binding kinetics (kₒₙ/kₒff) to quantify affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.